molecular formula C6H13NO B1593060 3-Methylpiperidin-3-OL CAS No. 473730-88-0

3-Methylpiperidin-3-OL

Cat. No. B1593060
M. Wt: 115.17 g/mol
InChI Key: LLDKGUNKYFJNPV-UHFFFAOYSA-N
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Description

3-Methylpiperidin-3-ol is a unique chemical compound with the molecular formula C6H13NO . It has a molecular weight of approximately 115.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-3-ol is represented by the SMILES string CC1(CCCNC1)O and the InChI string 1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3 . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Methylpiperidin-3-ol is a solid at room temperature . It has a density of 0.977g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Neurochemistry

  • Cholinergic Nerve Terminal Binding : 3-Methylpiperidin-3-OL analogs bind to unique recognition sites in the rat brain, associated with cholinergic nerve terminals. This provides insights into cholinergic transmission and potential neurological applications (Marien, Parsons, & Altar, 1987).
  • Measurement of Cerebral Acetylcholinesterase Activity : N-[11C]methylpiperidin-4-yl acetate, a derivative of 3-Methylpiperidin-3-OL, is used in PET scans for measuring acetylcholinesterase activity in the human brain. This application is significant for studying neurodegenerative diseases like Alzheimer's (Nagatsuka et al., 2001).

Organic Chemistry and Catalysis

  • Ligand-Promoted Alkylation : 3-Methylpiperidin-3-OL derivatives are used in ligand-promoted alkylation reactions. These reactions are essential in synthesizing complex organic compounds, including unnatural amino acids (Zhu, He, Wang, & yu, 2014).
  • Catalysis in Hydrodesulfurization : Derivatives of 3-Methylpiperidin-3-OL serve as inhibitors in catalytic processes like hydrodesulfurization, impacting the efficiency of such reactions (Egorova & Prins, 2006).

Molecular Dynamics and Spectroscopy

  • Vibrational Spectra Analysis : The vibrational spectra of 3-Methylpiperidin-3-OL and its derivatives provide insights into molecular structure and behavior, essential for material science and spectroscopy studies (Erdoğdu & Güllüoǧlu, 2009).
  • Study in Ionic Liquids : Studies involving 3-Methylpiperidin-3-OL derivatives in ionic liquids contribute to understanding capacitive performance in applications like supercapacitors (Li et al., 2012).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338). If experiencing respiratory symptoms, seek medical attention immediately (P310) .

properties

IUPAC Name

3-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626204
Record name 3-Methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidin-3-OL

CAS RN

473730-88-0
Record name 3-Methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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